molecular formula C10H6BrF3N2 B11834694 8-Bromo-2-(trifluoromethyl)quinolin-4-amine CAS No. 874818-02-7

8-Bromo-2-(trifluoromethyl)quinolin-4-amine

Cat. No.: B11834694
CAS No.: 874818-02-7
M. Wt: 291.07 g/mol
InChI Key: UPUIFXYHEOBWIK-UHFFFAOYSA-N
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Description

8-Bromo-2-(trifluoromethyl)quinolin-4-amine is a chemical compound with the molecular formula C10H6BrF3N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its unique structure, which includes a bromine atom and a trifluoromethyl group attached to the quinoline ring. These modifications impart distinct chemical and physical properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-(trifluoromethyl)quinolin-4-amine typically involves the cyclization of anilines with ethyl 4,4,4-trifluoroacetoacetate, followed by bromination. The acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate affords 1,4-dihydro-2-trifluoromethyl-4H-4-quinolinones, which can be converted into 4-bromo-2-(trifluoromethyl)quinolines .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-2-(trifluoromethyl)quinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Azido derivatives.

    Oxidation: Quinoline N-oxides.

    Cross-Coupling: Various biaryl derivatives.

Mechanism of Action

The mechanism of action of 8-Bromo-2-(trifluoromethyl)quinolin-4-amine involves its interaction with molecular targets such as microtubules. It acts as a microtubule-targeted agent, disrupting the microtubule network within cells, leading to cell cycle arrest and apoptosis . This mechanism is similar to that of other microtubule inhibitors like colchicine.

Comparison with Similar Compounds

  • 4-Bromo-2-(trifluoromethyl)quinoline
  • 2-(Trifluoromethyl)quinolin-4-amine
  • 8-Bromoquinoline

Comparison: 8-Bromo-2-(trifluoromethyl)quinolin-4-amine is unique due to the presence of both a bromine atom and a trifluoromethyl group. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the bromine atom facilitates various substitution reactions .

Properties

CAS No.

874818-02-7

Molecular Formula

C10H6BrF3N2

Molecular Weight

291.07 g/mol

IUPAC Name

8-bromo-2-(trifluoromethyl)quinolin-4-amine

InChI

InChI=1S/C10H6BrF3N2/c11-6-3-1-2-5-7(15)4-8(10(12,13)14)16-9(5)6/h1-4H,(H2,15,16)

InChI Key

UPUIFXYHEOBWIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(C=C2N)C(F)(F)F

Origin of Product

United States

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